1-Hydroxypyrene

Catalog No.
S597244
CAS No.
5315-79-7
M.F
C16H10O
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxypyrene

CAS Number

5315-79-7

Product Name

1-Hydroxypyrene

IUPAC Name

pyren-1-ol

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H

InChI Key

BIJNHUAPTJVVNQ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O

Synonyms

1-Pyrenol; 1-Hydroxypyrene; 3-Hydroxypyrene; 3-Pyrenol; NSC 30968

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O

1-Hydroxypyrene is a metabolite of pyrene, a common Polycyclic Aromatic Hydrocarbon (PAH) found in various environmental sources like cigarette smoke, vehicle exhaust, and certain types of food []. Due to its presence in various environmental sources, 1-hydroxypyrene has become a widely used biomarker for assessing human exposure to PAHs [].

Here's how 1-Hydroxypyrene is utilized in scientific research:

Non-invasive Exposure Assessment Tool

1-hydroxypyrene offers a non-invasive method to assess PAH exposure in humans. Unlike other methods that might require invasive procedures like blood draws, measuring 1-hydroxypyrene levels can be done through readily available samples like urine []. This makes it a practical and convenient tool for researchers studying the effects of PAH exposure on various populations.

Monitoring Occupational Exposure

Researchers have employed 1-hydroxypyrene as a biomarker to monitor PAH exposure in occupational settings like steel plants and automotive repair shops, where workers are potentially exposed to higher levels of PAHs []. By measuring urinary 1-hydroxypyrene levels in workers, researchers can assess their exposure levels and evaluate the effectiveness of implemented safety measures.

1-Hydroxypyrene is a polycyclic aromatic hydrocarbon metabolite with the chemical formula C16H10O. It is primarily formed through the metabolic oxidation of pyrene, a compound commonly found in fossil fuels and as a byproduct of combustion processes. The presence of 1-hydroxypyrene in biological samples is often used as a biomarker for exposure to polycyclic aromatic hydrocarbons, particularly in occupational and environmental studies .

1-Hydroxypyrene itself is not biologically active. Its main function is as a biomarker for exposure to pyrene. Pyrene exposure has been linked to various health concerns, including genotoxicity, carcinogenicity, and immunotoxicity. The presence of 1-hydroxypyrene in urine allows researchers to assess an individual's level of exposure to these potentially harmful PAHs.

1-Hydroxypyrene itself is not considered a hazardous compound. However, it serves as an indicator of exposure to pyrene, which can be toxic upon inhalation or prolonged skin contact [].

, primarily involving further oxidation. The initial oxidation of pyrene generates 1-hydroxypyrene, which can then be oxidized by cytochrome P450 enzymes, specifically P450 2A13 and P450 1B1, to yield dihydroxypyrenes such as 1,6- and 1,8-dihydroxypyrene. These reactions are crucial for understanding the detoxification pathways of polycyclic aromatic hydrocarbons in humans .

In biological systems, 1-hydroxypyrene exhibits significant activity as a potential genotoxic agent. It can form DNA adducts, leading to mutagenic effects that may contribute to carcinogenesis. The compound is readily metabolized by liver microsomes into various products, including glutathione conjugates, which play a role in detoxification processes .

The synthesis of 1-hydroxypyrene can be achieved through several methods. A notable method involves the oxidation of pyrene using aluminum trichloride in dichloromethane under controlled conditions. This process typically requires precise temperature and time management to ensure high yields and purity of the product .

Example Synthesis Procedure

  • Dissolve pyrene in dichloromethane.
  • Stir the solution for five minutes.
  • Gradually add aluminum trichloride while maintaining the temperature.
  • Allow the reaction to proceed for a predetermined duration before isolating the product.

1-Hydroxypyrene is primarily utilized as a biomarker for assessing exposure to polycyclic aromatic hydrocarbons in environmental and occupational health studies. Its measurement in urine samples serves as an indicator of pyrene exposure, aiding in risk assessment related to cancer and other health issues associated with polycyclic aromatic hydrocarbons . Additionally, it has applications in analytical chemistry for developing sensors that detect polycyclic aromatic hydrocarbons in various matrices .

Studies on the interactions of 1-hydroxypyrene with biological macromolecules reveal its potential to bind with proteins and DNA, leading to alterations in cellular functions. Research indicates that it can interact with cytochrome P450 enzymes, influencing the metabolism of other compounds and contributing to its biological effects . Furthermore, molecular docking studies have shown how 1-hydroxypyrene fits within enzyme active sites, impacting its reactivity and interaction with other substrates .

Several compounds are chemically similar to 1-hydroxypyrene, including:

  • Pyrene: The parent compound from which 1-hydroxypyrene is derived; it is less polar and more hydrophobic.
  • 1-Nitropyrene: A nitrated derivative of pyrene that has been studied for its mutagenic properties.
  • 1-Acetylpyrene: An acetylated form that exhibits different reactivity and biological activity compared to 1-hydroxypyrene.

Comparison Table

CompoundStructureBiological ActivityUnique Features
1-HydroxypyreneC16H10OGenotoxic; forms DNA adductsBiomarker for PAH exposure
PyreneC16H10Less reactive; not directly genotoxicParent compound
1-NitropyreneC16H9NMutagenic; associated with lung cancerNitrated derivative
1-AcetylpyreneC17H12OAlters metabolism; less toxic than othersAcetylated form

The uniqueness of 1-hydroxypyrene lies in its role as a direct metabolite of pyrene, serving as an important indicator of exposure to polycyclic aromatic hydrocarbons while also participating in critical biochemical pathways that may lead to toxicity or carcinogenesis .

Physical Description

Solid

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.073164938 g/mol

Monoisotopic Mass

218.073164938 g/mol

Heavy Atom Count

17

Melting Point

180 °C

UNII

N2H6O5V707

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

4.83e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

63021-84-1
5315-79-7

Wikipedia

1-Hydroxypyrene

Dates

Modify: 2023-09-14

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